molecular formula C6H15FN4 B025479 2-(4-Amino-5-fluoropentyl)guanidine CAS No. 107240-29-9

2-(4-Amino-5-fluoropentyl)guanidine

Cat. No.: B025479
CAS No.: 107240-29-9
M. Wt: 162.21 g/mol
InChI Key: RPRVEFYLLHZWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-5-fluoropentyl)guanidine (CAS 107240-29-9) is a synthetic guanidine derivative with molecular formula C6H15FN4 and a molecular weight of 162.21 g/mol . This compound is supplied for research purposes as part of the chemically diverse and biologically significant class of guanidine-containing molecules. Guanidine compounds are of high scientific interest due to a broad spectrum of potential biological activities, which include functioning as inhibitors of voltage-gated potassium (Kv) channels . Such inhibition can enhance the release of neurotransmitters like acetylcholine at the neuromuscular junction, making guanidine derivatives a valuable tool for neuroscientists studying channel physiology and neuromuscular transmission . Furthermore, guanidine-based structures are increasingly investigated for their antimicrobial potential. Recent research into novel compounds containing aminoguanidinium moieties has demonstrated significant antibacterial activity against critical pathogens, including clinically resistant strains of Staphylococcus aureus (e.g., MRSA) . The biological activity of guanidines often stems from their strong basicity and ability to interact with cellular membranes and protein targets, such as enzymes, which can lead to membrane disruption and cell death . Researchers can utilize this high-purity compound to explore its specific mechanism of action, physicochemical properties, and potential applications in developing new therapeutic agents or biochemical probes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

107240-29-9

Molecular Formula

C6H15FN4

Molecular Weight

162.21 g/mol

IUPAC Name

2-(4-amino-5-fluoropentyl)guanidine

InChI

InChI=1S/C6H15FN4/c7-4-5(8)2-1-3-11-6(9)10/h5H,1-4,8H2,(H4,9,10,11)

InChI Key

RPRVEFYLLHZWAI-UHFFFAOYSA-N

SMILES

C(CC(CF)N)CN=C(N)N

Canonical SMILES

C(CC(CF)N)CN=C(N)N

Synonyms

fluoromethylagmatine
monofluoromethylagmatine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Guanidine Derivatives

Linear vs. Cyclic Guanidine Derivatives

Guanidine derivatives with cyclic amine substituents, such as hexahydroazepinyl and octahydro-l-azocinyl moieties, exhibit distinct pharmacological profiles. For instance:

  • Octahydro-l-azocinyl guanidine sulfate demonstrated superior antihypertensive activity compared to smaller cyclic analogs (e.g., pyrrolidyl or piperidyl derivatives) in preclinical studies .
Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted)
2-(4-Amino-5-fluoropentyl)guanidine C₆H₁₅FN₄ 162.21 Fluoropentyl, guanidine ~14.14
N-Cyano-imidazole guanidine derivative C₁₁H₁₈N₆S 266.13 Cyano, imidazole, thioether 14.14
Octahydro-l-azocinyl guanidine Not provided ~280 (estimated) 8-membered cyclic amine Not available

Key Observations :

  • Fluorinated linear chains (e.g., in CID 129523) reduce molecular weight compared to bulkier derivatives (e.g., imidazole-containing guanidines in ).
  • Cyclic amines (e.g., octahydro-l-azocinyl) enhance bioactivity in hypertensive models, but fluorinated linear chains may offer unique interactions with biological targets .

Antihypertensive Activity

Cyclic guanidine derivatives with larger ring systems (e.g., 8-membered azocine) showed maximal antihypertensive activity in clinical trials, while smaller rings (5–6 members) had moderate effects .

Enzyme Inhibition Potential

Sulfonamido-triazinylguanidine derivatives (e.g., compounds from ) exhibit inhibitory activity against cytosolic enzymes.

Preparation Methods

Reaction Mechanism and Conditions

Alkylation of guanidine with 5-fluoro-4-aminopentyl halides (e.g., bromide or iodide) represents a direct route. The reaction typically proceeds in aqueous alkaline media to deprotonate guanidine, enhancing its nucleophilicity.

Example Protocol :

  • Substrate : 5-fluoro-4-aminopentyl bromide

  • Base : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

  • Solvent : Water or water/organic solvent mixtures

  • Temperature : 90–100°C (optimized for nucleophilic substitution).

This method mirrors the synthesis of 2-amino-4,6-dimethyl pyrimidine, where guanidine nitrate reacts with acetyl acetone in alkaline aqueous solutions.

Table 1: Comparative Alkylation Conditions from Analogous Syntheses

ParameterExample 1Example 5Target Compound Adaptation
Guanidine Salt Guanidine nitrateGuanidine nitrateGuanidine hydrochloride
Alkylating Agent Acetyl acetoneAcetyl acetone5-fluoro-4-aminopentyl bromide
Base Na₂CO₃NaOHNaOH
Temperature 95–100°C90–95°C85–90°C (to avoid decomposition)
Reaction Time 2 hours7 hours3–4 hours (estimated)

Challenges and Optimizations

  • Competitive Elimination : The fluoride group may promote elimination, forming alkenes. Using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts could mitigate this.

  • Purification : Crystallization from brine solutions, as described in pyrimidine syntheses, may isolate the product efficiently.

Reductive Amination of Fluorinated Ketones

Pathway Overview

Reductive amination introduces the amino group post-alkylation. A fluorinated ketone intermediate (e.g., 5-fluoro-4-oxopentane) reacts with guanidine under reducing conditions.

Key Steps :

  • Ketone Formation : Oxidation of a fluorinated alcohol or haloalkane.

  • Reductive Amination : Using NaBH₃CN or H₂/Pd-C to couple guanidine with the ketone.

Table 2: Reductive Amination Parameters from AMP Synthesis

ParameterAMP SynthesisTarget Compound Adaptation
Substrate Formylpyrimidine5-fluoro-4-oxopentane
Reducing Agent H₂/Pd-CNaBH₃CN
Solvent AmmoniaMethanol/water
Temperature 210–300°C25–40°C (room temp feasible)

Advantages Over Alkylation

  • Avoids harsh alkaline conditions, preserving acid-sensitive functional groups.

  • Higher selectivity for secondary amines.

Solid-Phase Synthesis with Protective Groups

Strategy for Complex Guanidines

Multi-step synthesis using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect amines during fluorination and alkylation.

Stepwise Protocol :

  • Protection : Boc-guarding of the primary amine in pentyl intermediates.

  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the C5 position.

  • Guanidine Coupling : Deprotection followed by reaction with cyanamide under acidic conditions.

Critical Considerations

  • Deprotection Efficiency : Trifluoroacetic acid (TFA) cleaves Boc groups without affecting fluorinated chains.

  • Yield Optimization : Parallel to methods in US6365740B1, where intermediates are purified via activated carbon filtration.

Nucleophilic Fluorination Post-Alkylation

Late-Stage Fluorination

Introducing fluorine after constructing the guanidine-pentyl backbone via halogen exchange.

Example Reaction :

  • Substrate : 5-bromo-4-aminopentylguanidine

  • Fluorinating Agent : KF or tetrabutylammonium fluoride (TBAF)

  • Conditions : Polar aprotic solvent (e.g., DMSO), 120–150°C.

Table 3: Fluorination Agents and Efficacy

AgentSolventTemperatureYield (Analogous Reactions)
KFDMSO150°C40–50%
TBAFTHF25°C60–70%
Selectfluor®Acetonitrile80°C75–85%

Comparative Analysis of Methods

Yield and Scalability

  • Alkylation : High scalability but moderate yields (50–70%) due to side reactions.

  • Reductive Amination : Better yields (65–80%) but requires expensive catalysts.

  • Solid-Phase Synthesis : Superior purity (>90%) at the cost of multi-step complexity.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp80–100°CHigher temps risk decomposition
SolventDMF/THFDMF improves solubility of intermediates
Deprotection AgentTFA (20% v/v)Overexposure reduces yield

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., fluoropentyl chain integration at δ 3.5–4.5 ppm) .
    • ¹⁹F NMR: Verify fluorine substitution (single peak near -120 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 219.14 for C₆H₁₆FN₅) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Basic: What are the stability profiles of this compound under various storage and experimental conditions?

Answer:

  • Storage: Stable at -20°C in airtight, light-protected containers for >6 months. Hygroscopicity necessitates desiccants .
  • Thermal Stability: Decomposes above 150°C; avoid prolonged heating in synthesis .
  • pH Sensitivity: Stable in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the guanidine group .

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation Observed?Mitigation Strategy
High Temp (100°C)Yes (10% in 24 hrs)Use inert atmosphere
UV Light ExposureNoAmber glass storage
Aqueous pH 3Yes (rapid hydrolysis)Neutralize post-reaction

Advanced: How can structural modifications to the guanidine or fluoropentyl moieties alter the compound's biological activity?

Answer:

  • Guanidine Modifications:
    • N-Substitution: Adding acetyl groups (e.g., N''-acetyl derivatives) enhances membrane permeability but may reduce target affinity .
    • Cyclization: Incorporating quinazoline rings (as in ) improves enzymatic inhibition .
  • Fluoropentyl Chain Adjustments:
    • Fluorine Position: 5-fluoro vs. 4-fluoro affects steric interactions with hydrophobic enzyme pockets .
    • Chain Length: Extending the pentyl chain increases lipophilicity, impacting blood-brain barrier penetration .

Experimental Approaches:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs and test in enzymatic assays (e.g., carbonic anhydrase inhibition ).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes post-modification .

Advanced: How to resolve conflicting data on the compound's efficacy in enzymatic assays?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4, 25°C) and enzyme batches .
  • Control Experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Data Normalization: Use relative activity (%) instead of absolute IC₅₀ values to account for inter-lab variability .

Case Study: Discrepancies in IC₅₀ values for carbonic anhydrase IX inhibition were resolved by adjusting ionic strength in buffer solutions, highlighting electrolyte interference .

Advanced: What computational modeling techniques predict target interactions for this compound?

Answer:

  • Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., carbonic anhydrase XII) using crystal structures (PDB ID: 1JD0) .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron redistribution during bond formation/breaking at target sites .

Q. Table 3: Computational Parameters for Docking

ParameterSettingRationale
Grid Box Size25 ųCovers active site
Exhaustiveness100Balances accuracy/speed
Force FieldCHARMM36Compatible with biomolecules

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.